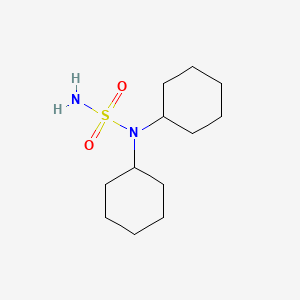

N,N-dicyclohexylsulfamide

描述

Structure

3D Structure

属性

分子式 |

C12H24N2O2S |

|---|---|

分子量 |

260.40 g/mol |

IUPAC 名称 |

[cyclohexyl(sulfamoyl)amino]cyclohexane |

InChI |

InChI=1S/C12H24N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,13,15,16) |

InChI 键 |

BCXPMVBVPKVCID-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for N,n Dicyclohexylsulfamide and Its Analogs

Classical and Contemporary Synthetic Routes to N,N-Dicyclohexylsulfamide

The synthesis of sulfamides, including this compound, has been a subject of interest for over a century, with the foundational method involving the reaction of sulfuryl chloride with ammonia (B1221849) first reported in 1838. smolecule.com This established the groundwork for developing more complex, substituted sulfamides.

Aminolysis Reactions of Sulfuryl Chloride with Cyclohexylamine (B46788) for this compound Formation

The most common and classical method for synthesizing this compound involves the direct reaction of sulfuryl chloride with cyclohexylamine. connectjournals.comorgsyn.org This reaction is a type of aminolysis, where the amine attacks the electrophilic sulfur atom of the sulfuryl chloride, leading to the displacement of chloride ions and the formation of the S-N bond. youtube.com

The general reaction is as follows: SO₂Cl₂ + 2 RNH₂ → RNHSO₂NHR + 2 HCl

In the specific case of this compound, the reaction is: SO₂Cl₂ + 2 C₆H₁₁NH₂ → (C₆H₁₁)NHSO₂NH(C₆H₁₁) + 2 HCl

This method is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netcbijournal.comekb.eg The reaction is typically performed in a suitable solvent like dichloromethane (B109758) at low temperatures to control the reaction's exothermicity. connectjournals.com One reported synthesis of N,N'-dicyclohexylsulfamide involved the dropwise addition of a sulfuryl chloride solution to a solution of cyclohexylamine in dichloromethane at 0°C, resulting in a 66% yield of the product as a white solid. connectjournals.com

Mechanistic Considerations of Sulfamide (B24259) Formation Pathways

The formation of sulfamides from the reaction of sulfonyl chlorides with amines is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. scirp.org The amine acts as a nucleophile, attacking the electron-deficient sulfur center of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. youtube.com

Role of Amine Equivalents and Reaction Conditions in Synthetic Efficiency

The stoichiometry of the reactants, particularly the amount of amine used, plays a crucial role in the efficiency of sulfamide synthesis. Typically, two or more equivalents of the amine are required per equivalent of sulfuryl chloride. youtube.com The first equivalent of the amine acts as the nucleophile to form the sulfamide bond, while the second equivalent acts as a base to neutralize the HCl produced during the reaction. youtube.com Using an excess of the amine can help to drive the reaction to completion and maximize the yield. For instance, in the synthesis of N,N'-disubstituted symmetric sulfamides, four to six equivalents of the corresponding amine are often used. connectjournals.com

Reaction conditions such as temperature and solvent also significantly impact the outcome. Low temperatures are generally preferred to control the exothermic nature of the reaction between sulfuryl chloride and amines. connectjournals.com The choice of solvent is also important; inert solvents like dichloromethane are commonly used. connectjournals.com In some cases, the presence of a tertiary amine base like pyridine or triethylamine is used as an alternative to using an excess of the primary or secondary amine reactant to scavenge the HCl byproduct. youtube.comresearchgate.netekb.eg

Emerging Synthetic Approaches for Sulfamides

In recent years, new synthetic methodologies have been developed to improve the efficiency, environmental friendliness, and scope of sulfamide synthesis. These include microwave-assisted synthesis and the use of heterogeneous catalysts.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.orgacs.org This technique has been successfully applied to the synthesis of various sulfamides. biotage.co.jpnih.govpensoft.net

In one approach, sulfamides were synthesized directly from sulfonic acids or their sodium salts under microwave irradiation. organic-chemistry.orgacs.org This method avoids the need to first prepare the often unstable sulfonyl chlorides. organic-chemistry.org The reaction proceeds in two microwave-assisted steps: first, the activation of the sulfonic acid, followed by reaction with the amine. organic-chemistry.org Another study demonstrated a one-pot microwave-assisted synthesis of Boc-protected sulfamides, where the reaction time was reduced to just five minutes at 80°C. biotage.co.jp Microwave heating has also been utilized for the deprotection of Boc-sulfamides, further streamlining the synthesis of unsymmetrical sulfamides. biotage.co.jp

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfamide Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 24-48 hours | Moderate to Good | nih.gov |

Application of Heterogeneous Catalysis in Related Sulfamide Synthesis

Heterogeneous catalysis offers several advantages in organic synthesis, including simplified product purification and catalyst recycling. jsynthchem.comtandfonline.comsemnan.ac.ir Various solid-supported catalysts have been explored for the synthesis of sulfonamides and related compounds.

One study reported the use of zeolite ZSM-5-SO₃H as an efficient and mild heterogeneous catalyst for the synthesis of various thiadiazolidine and thiadiazine derivatives from N,N'-disubstituted symmetric sulfamides. connectjournals.com This method was effective under both conventional heating and microwave-assisted solvent-free conditions, with the latter providing higher yields in shorter reaction times. connectjournals.com Another example involves the use of iron(III) fluoride (B91410) adsorbed on molecular sieves as a catalyst for the preparation of sulfonamides from sulfonyl chlorides and amines. rsc.org This catalytic system demonstrated improved yields compared to the uncatalyzed reaction. rsc.org The development of such heterogeneous catalytic systems contributes to greener and more sustainable synthetic routes for sulfamides. jsynthchem.comsemnan.ac.ir

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₂₄N₂O₂S |

| Sulfuryl chloride | SO₂Cl₂ |

| Cyclohexylamine | C₆H₁₁NH₂ |

| Pyridine | C₅H₅N |

| Triethylamine | (C₂H₅)₃N |

| Dichloromethane | CH₂Cl₂ |

| Hydrochloric acid | HCl |

| N-silylamine | R₃SiNR'₂ |

| Boc-protected sulfamide | (Boc)NHSO₂NHR |

| Zeolite ZSM-5-SO₃H | Hₓ[(AlO₂)ₓ(SiO₂)₉₆₋ₓ]·nH₂O |

Integration of Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and its analogs. These efforts align with the core principles of green chemistry, which advocate for minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and maximizing atom economy. nih.govresearchgate.net The integration of these principles into the synthesis of sulfamides involves innovative approaches such as the use of alternative energy sources, solvent-free reaction conditions, and advanced catalytic systems.

Solvent-Free and Alternative Solvent Systems

A primary focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents. For the synthesis of this compound and related structures, several solvent-free methodologies have been developed. These reactions, often conducted with neat reactants or by adsorbing reagents onto solid supports like alumina (B75360) or silica (B1680970) gel, significantly reduce waste and simplify product purification. cem.com

One notable advancement is the use of microwave-assisted, solvent-free conditions. For instance, N,N'-disubstituted symmetric sulfamides, including N,N'-dicyclohexylsulfamide, have been prepared using the zeolite ZSM-5-SO3H as a mild, heterogeneous catalyst under solvent-free microwave irradiation. connectjournals.com This method offers considerable advantages over conventional heating by reducing reaction times and improving yields. connectjournals.com Similarly, one-pot, solvent-free asymmetric Mannich reactions have been reported for the synthesis of N,N'-dicyclohexylsulfamide derivatives. google.co.th The direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature represents another metal- and solvent-free approach to creating related N-sulfonylformamidines, highlighting a fast and efficient alternative to traditional methods. rsc.org

Where solvents are necessary, the focus shifts to environmentally benign alternatives. Water has been successfully used as a "green" solvent in the synthesis of certain sulfonamide derivatives, often in conjunction with ultrasound or microwave assistance. nih.govnih.gov More recently, deep eutectic solvents (DES) have emerged as sustainable alternatives to polar aprotic solvents. A 2024 study demonstrated the use of DES in a copper-catalyzed synthesis of sulfonamides, achieving high yields while minimizing waste. smolecule.com

Alternative Energy Sources and Catalysis

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) has proven effective in accelerating reaction rates and improving yields in sulfamide synthesis, often under milder conditions than conventional heating. nih.govnih.gov Microwave-assisted synthesis, particularly in solvent-free conditions, has been shown to be highly efficient for various organic transformations, including the preparation of this compound precursors. connectjournals.comresearchgate.net An iridium-catalyzed, microwave-mediated N-alkylation of amides with alcohols operates without solvents or a base, producing water as the only byproduct. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity. nih.gov In the context of this compound and its analogs, several catalytic strategies have been employed:

Heterogeneous Catalysis : The use of solid, recyclable catalysts like the zeolite ZSM-5-SO3H simplifies product purification, as the catalyst can be easily separated from the reaction mixture by filtration. connectjournals.com This approach avoids the waste associated with quenching and work-up procedures typical of homogeneous catalysis.

Electrochemical Synthesis : An environmentally friendly electrochemical method facilitates the synthesis of sulfonamides, including this compound, through the oxidative coupling of readily available thiols and amines. smolecule.com This technique avoids the need for chemical oxidants, reducing the generation of byproducts. smolecule.com

Metal-Catalyzed Reactions : While aiming to reduce reliance on heavy metals, some green methods employ highly efficient metal catalysts in small quantities. Copper-catalyzed reactions in green solvents and palladium-catalyzed carboamination for constructing bicyclic sulfamides are examples where precise catalytic control leads to high yields and stereoselectivity, minimizing waste. smolecule.com

The following table summarizes and compares different synthetic approaches, highlighting the advantages of green chemistry principles.

| Method | Key Features | Reactants (Example) | Conditions | Yield | Reference |

| Conventional Heating | Traditional method | Sulfamide, Acylating Agent | Solvent, Heat | Lower | connectjournals.com |

| Microwave-Assisted Synthesis | Solvent-free, Heterogeneous catalyst, Rapid | N,N'-Dicyclohexylsulfamide, Acylating Agent, ZSM-5-SO3H | Microwave, Solvent-free | High | connectjournals.com |

| Ultrasound-Assisted Synthesis | Green solvent (H₂O), Rapid | 2-aminobenzimidazole, Arylsulfonyl chlorides | Ultrasound (40 kHz), H₂O, K₂CO₃ | 37-89% | nih.gov |

| Electrochemical Synthesis | Reagent-free oxidation | Thiols, Amines | Electrochemical cell | Not specified | smolecule.com |

| Solvent-Free Condensation | Metal-free, Room temperature | Sulfonamide derivatives, DMF-DMA | Neat, Room Temp | High | rsc.org |

Atom Economy

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. numberanalytics.coma-star.edu.sg It measures the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently greener as they generate minimal waste. science-revision.co.uk Addition and rearrangement reactions are ideal, with 100% atom economy, while substitution and elimination reactions are less efficient. kccollege.ac.in

Molecular Design and Advanced Structural Characterization of N,n Dicyclohexylsulfamide

Spectroscopic Analysis for Elucidating Molecular Architecture and Connectivity

Spectroscopic techniques are crucial for determining the molecular structure and connectivity of N,N-dicyclohexylsulfamide. Methods such as infrared spectroscopy and nuclear magnetic resonance provide detailed information about its functional groups and the spatial arrangement of its atoms. utdallas.edunih.gov

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to different types of chemical bonds and functional groups. libretexts.org

In this compound, the key functional groups include the N-H bonds of the sulfamide (B24259) group and the C-H bonds of the cyclohexyl rings. The N-H stretching vibrations are particularly characteristic and typically appear in the region of 3200-3600 cm⁻¹. utdallas.edu For secondary amines, which have a single N-H bond, this absorption usually presents as a single, sharp spike. utdallas.edu The C-H stretching vibrations from the cyclohexyl groups are expected in the 2800-3200 cm⁻¹ range. libretexts.org Other significant absorptions include those from the S=O bonds of the sulfonyl group.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N-H | Stretch | 3200 - 3600 |

| C-H (cyclohexyl) | Stretch | 2800 - 3200 |

| S=O (sulfonyl) | Stretch | 1350 - 1300 and 1160 - 1120 |

| C-N | Stretch | 1250 - 1020 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR) for Proton Environments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. nih.gov ¹H NMR, in particular, provides information about the different chemical environments of protons (hydrogen atoms) within the molecule. researchgate.netresearchgate.net This data is crucial for understanding the connectivity of atoms and the conformational preferences of the molecule. researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl rings and the proton on the nitrogen atom of the sulfamide group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signals provides the ratio of the number of protons in each environment. Furthermore, the coupling constants (J) between adjacent protons can give insights into the dihedral angles and, consequently, the conformation of the cyclohexyl rings. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Broad singlet | Variable |

| CH (cyclohexyl, adjacent to N) | Multiplet | Variable |

| CH₂ (cyclohexyl) | Multiplet | Variable |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

Advanced Crystallographic Studies of this compound and Related Sulfamide Structures

Analysis of Intermolecular Interactions in Crystalline Networks

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces. energetic-materials.org.cnlibretexts.org Understanding these interactions is key to comprehending the physical properties of the crystalline material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov

Conformational Analysis and Stereochemical Insights from Experimental Data

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. britannica.com For this compound, the flexibility of the cyclohexyl rings and rotation around the N-S and N-C bonds lead to a variety of possible conformations. researchgate.net Experimental data from techniques like NMR spectroscopy, combined with computational modeling, can provide a detailed picture of the conformational preferences of the molecule in solution and the solid state. auremn.org.brcopernicus.org

The stereochemistry of this compound is largely determined by the orientation of the two cyclohexyl groups relative to the sulfamide core. The chair conformation is generally the most stable for a cyclohexane (B81311) ring. In this compound, the two cyclohexyl rings can adopt various orientations, and the interplay of steric hindrance and intermolecular forces will favor certain conformations. researchgate.net By analyzing NMR coupling constants and through-space interactions (e.g., via NOESY experiments), it is possible to deduce the predominant solution-state conformation. copernicus.org Comparing this with the solid-state structure from X-ray crystallography reveals how the molecular conformation might change between different phases.

Computational Chemistry and Theoretical Investigations of N,n Dicyclohexylsulfamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties of a molecule. frontiersin.orgrsc.org These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various parameters that indicate the molecule's stability and reactivity. irjweb.comajchem-a.com Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to undergo chemical reactions. ajchem-a.comnih.gov

While specific DFT data for N,N-dicyclohexylsulfamide is not readily found, studies on other sulfonamide derivatives provide a framework for the expected results. For instance, DFT calculations on various heterocyclic sulfonamides have been used to correlate electronic structure with biological activity. nih.gov These studies often reveal that modifications to the molecular structure, such as the addition of different functional groups, can significantly alter the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. irjweb.com

Table 1: Illustrative Quantum Chemical Parameters for a Generic Sulfonamide Derivative (Example Data)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. ajchem-a.comnih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charges | Varies per atom | Describes the partial atomic charges, indicating sites prone to electrophilic or nucleophilic attack. frontiersin.org |

Note: The data in this table is illustrative for a generic sulfonamide and not specific to this compound due to the absence of published data.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations offer a way to observe the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. wikipedia.orgmdpi.com For a flexible molecule like this compound, with its two rotatable cyclohexyl rings, MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. biorxiv.org

These simulations can reveal the most stable conformations and the energy barriers between them. aip.org For example, a study on 2-chlorocyclohexyl isobutyrate, a compound also containing a cyclohexyl ring, used MD simulations to investigate the interconversion between axial and equatorial conformations. aip.org The results indicated that significant energy barriers exist between these forms. aip.org Similarly, MD simulations of this compound would likely show various orientations of the cyclohexyl rings relative to the sulfamide (B24259) group, with some conformations being more energetically favorable than others. A theoretical study on N-Nitroso-N-(2-chloroethyl)-N'-dicyclohexylsulfamide using molecular mechanics methods predicted the "anti" conformation to be more stable than the "syn" conformation. mdpi.com

Understanding the dynamic behavior is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein. frontiersin.org

Table 2: Example Conformational States and Dihedral Angles from a Hypothetical MD Simulation of this compound

| Conformational State | Key Dihedral Angle (C-N-S-N) | Relative Population (%) | Interconversion Energy Barrier (kcal/mol) |

| Extended (anti) | ~180° | 65 | 5.5 |

| Bent (gauche) | ~60° | 30 | 7.2 |

| Folded (syn) | ~0° | 5 | 9.8 |

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations, as specific studies on this compound are not available.

Ligand-Target Interaction Modeling: Docking Studies for Molecular Recognition Processes

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. frontiersin.orgresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Research has shown that N,N'-dicyclohexylsulfamide exhibits anticonvulsant activity with an affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor. conicet.gov.ar Molecular docking studies could be employed to model the interaction between this compound and this receptor. The simulation would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity. frontiersin.org The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the amino acid residues of the receptor's binding pocket.

For instance, docking studies on other sulfonamide-containing compounds have successfully identified crucial interactions that are responsible for their biological activities. nih.gov In the case of this compound, the cyclohexyl groups would be expected to form significant hydrophobic interactions within the target's binding site.

Table 3: Illustrative Docking Study Results for a Ligand at a Hypothetical Biological Target

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A more negative score typically indicates a stronger predicted binding affinity. frontiersin.org |

| Key Interacting Residues | Tyr181, Phe227, Trp229 | Amino acids in the binding pocket that form significant interactions with the ligand. kuleuven.be |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | The primary forces holding the ligand in the binding site. nih.gov |

| RMSD from Crystal Structure | 1.2 Å | Root Mean Square Deviation, a measure of the accuracy of the docking pose compared to an experimental structure. |

Note: The data provided is for illustrative purposes, as specific docking results for this compound with its target were not found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies through Computational Approaches for Sulfamide Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational SAR approaches use quantitative models (QSAR) to correlate physicochemical properties of a series of compounds with their activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For sulfamide derivatives, computational SAR studies have been instrumental in designing more potent and selective inhibitors for various therapeutic targets. nih.gov These studies often involve generating a library of related compounds by systematically modifying a parent structure and then using computational methods to predict how these changes will affect activity. nih.gov

Table 4: Example of a Computational SAR Analysis for a Series of Sulfamide Derivatives

| Derivative | Modification | Predicted Activity (IC50, nM) | Key Computational Insight |

| This compound | (Reference) | 50 | Forms hydrophobic interactions via cyclohexyl groups. |

| Derivative A | Cyclohexyl -> Cyclopentyl | 75 | Reduced hydrophobic contact, leading to lower predicted affinity. |

| Derivative B | Cyclohexyl -> Phenyl | 30 | Potential for additional pi-stacking interactions, enhancing affinity. |

| Derivative C | Addition of a hydroxyl group to one cyclohexyl ring | 45 | Introduction of a hydrogen bond donor/acceptor may improve or slightly decrease affinity depending on the binding site's polarity. |

Note: This table is a hypothetical representation of a computational SAR study to illustrate the methodology.

Chemical Reactivity and Advanced Derivatization Studies of N,n Dicyclohexylsulfamide

Transformational Chemistry of the Sulfamide (B24259) Moiety in Complex Systems

The sulfamide moiety, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R₂N-SO₂-NR₂), is a critical functional group in medicinal and materials chemistry. A key feature of the sulfamide group, and by extension N,N-dicyclohexylsulfamide, is its considerable stability. It is generally resistant to chemical hydrolysis and enzymatic degradation, which contributes to its prevalence in pharmacologically active compounds.

Despite this inherent stability, the sulfamide group is not inert and can participate in a variety of chemical transformations. It can be viewed as a versatile synthetic handle rather than merely a terminal functional group. Recent strategies have focused on the late-stage functionalization of molecules containing this moiety. For instance, methods involving the reductive cleavage of the N-S bond have been developed, allowing the sulfamide to be converted into sulfinates and amines. These intermediates can then be reacted in-situ with various electrophiles to generate other medicinally relevant functional groups, such as sulfones. This approach highlights the capacity for selective modification of sulfamides even within complex molecular architectures, tolerating other functional groups like free amines, amides, and various heterocycles.

Synthetic Functionalization and Derivatization Pathways

N,N'-dicyclohexylsulfamide, as a member of the N,N'-disubstituted symmetric sulfamides class, is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The two nitrogen atoms of the sulfamide act as nucleophilic centers, enabling cyclization reactions with appropriate electrophilic partners to form various ring systems.

Thiadiazolidines: The synthesis of 1,2,5-thiadiazolidine-1,1-dioxides, also known as cyclic sulfamides, can be achieved from sulfamide precursors. General strategies involve the reaction of a sulfamoyl moiety with vicinal diamines or related difunctionalized molecules. While specific examples starting directly from N,N'-dicyclohexylsulfamide are not extensively detailed, the fundamental reaction involves the incorporation of the N-SO₂-N unit into a five-membered ring.

Thiadiazines: These six-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are also accessible from sulfamide derivatives. The synthesis often involves the condensation of a sulfamide with a 1,3-dielectrophile. The resulting thiadiazine scaffold is of significant interest in medicinal chemistry due to a wide spectrum of biological activities.

Benzothiadiazepines: A direct and efficient application of symmetric N,N'-disubstituted sulfamides is in the synthesis of fused benzothiadiazepine-1,1-dioxides. In this pathway, a sulfamide like N,N'-dicyclohexylsulfamide can be condensed with a reagent such as 1,2,4,5-tetrakis(bromomethyl)benzene. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the sulfamide displace the bromine atoms, leading to the formation of a complex, fused heterocyclic system containing two thiadiazepine rings. This one-step process provides a powerful method for constructing elaborate molecular scaffolds.

The table below summarizes representative conditions for the synthesis of fused benzothiadiazepines from various symmetric sulfamides.

| Starting Sulfamide | Co-reactant | Base / Solvent | Conditions | Product | Yield (%) |

| N,N'-Dipropylsulfamide | 1,2,4,5-tetrakis(bromomethyl)benzene | K₂CO₃ / Acetonitrile | Reflux, 10h | Fused Benzo-di-thiadiazepine | 78 |

| N,N'-Dibutylsulfamide | 1,2,4,5-tetrakis(bromomethyl)benzene | K₂CO₃ / Acetonitrile | Reflux, 10h | Fused Benzo-di-thiadiazepine | 75 |

| N,N'-Dibenzylsulfamide | 1,2,4,5-tetrakis(bromomethyl)benzene | K₂CO₃ / Acetonitrile | Reflux, 10h | Fused Benzo-di-thiadiazepine | 79 |

This data is representative of the general reaction for N,N'-disubstituted symmetric sulfamides as reported in the literature. rsc.org

The direct oxidative conversion of N,N'-dialkylsulfamides to azoalkanes (R-N=N-R) or N,N'-dialkylhydrazines (R-NH-NH-R) is not a prominently documented synthetic pathway in the reviewed scientific literature. The high stability of the S(VI) center in the sulfamide moiety makes such transformations challenging without cleaving the N-S bond.

Instead, the synthesis of these functionalities typically proceeds through alternative, more established routes:

Azoalkanes: Aliphatic azo compounds are commonly synthesized via the oxidation of corresponding hydrazine (B178648) derivatives. For example, the aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates can yield alkyl 2-phenylazocarboxylates. uobasrah.edu.iq Another method involves the dehydrogenation of hydrazo compounds to their azo counterparts. uobasrah.edu.iq Because of their general instability, aliphatic azo compounds can pose a risk of explosion. uobasrah.edu.iq

N,N'-Dialkylhydrazines: The construction of the N-N bond to form hydrazines is a key focus of synthetic chemistry. nih.gov Modern methods often involve the convergent cross-coupling of two different nitrogen-containing compounds. nih.gov For instance, nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of aliphatic amines provides a route to complex hydrazides, which are precursors to hydrazines. nih.govorganic-chemistry.org Other strategies include the electrophilic amination of primary amines. organic-chemistry.org

While this compound is a versatile precursor for heterocycles, its role in the synthesis of acyclic azo or hydrazine compounds via direct oxidation appears limited based on available data.

Role as a Precursor and Building Block in the Synthesis of Complex Organic Molecules

Nitrogen-containing heterocycles are privileged scaffolds in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov Their structures are central to the function of numerous drugs, making the development of methods to synthesize them a cornerstone of medicinal chemistry. researchgate.net

This compound serves as an excellent building block for introducing a specific diamine synthon into a larger molecule. As detailed in section 5.2.1, its reaction with dielectrophiles allows for the construction of various heterocyclic rings, embedding the N,N'-dicyclohexyl-N-SO₂-N' fragment into more complex polycyclic systems. rsc.orgmdpi.com The two cyclohexyl groups provide significant lipophilicity and conformational rigidity to the resulting molecules, which can be crucial for biological activity and receptor binding. The ability to use sulfamides to build these frameworks is a testament to their utility beyond their traditional role as stable pharmacophores. uobasrah.edu.iq

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com These reactions are powerful tools for rapidly generating molecular diversity and synthesizing complex molecules.

The structure of this compound, with its two nucleophilic nitrogen centers, makes it a potentially suitable component for MCRs. In a convergent synthesis strategy, the sulfamide could react with two other components, for example, a molecule containing two electrophilic sites and another reactant, to quickly assemble a complex structure. While specific, widely adopted MCRs explicitly using this compound are not extensively documented, its fundamental reactivity aligns with the principles of MCR design. The use of bifunctional reagents in one-pot syntheses is a hallmark of MCRs, and this compound fits this description, offering a scaffold upon which complexity can be built in a single, efficient step. mdpi.com

Biological and Bio Mimetic Applications of N,n Dicyclohexylsulfamide Derivatives

Modulation of Enzyme Activity by Sulfamide (B24259) Scaffolds

The sulfamide group (R-NH-SO₂-NH-R') is a bioisostere of the sulfonamide group, a well-established pharmacophore in numerous clinically used drugs. This structural similarity allows sulfamide derivatives to act as inhibitors for certain enzymes, most notably carbonic anhydrases.

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of these enzymes has therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. nih.gov

The primary mechanism of inhibition by classical inhibitors like sulfonamides involves the binding of the deprotonated sulfonamide group to the Zn(II) ion located at the base of the enzyme's active site. mdpi.comopenaccessjournals.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. mdpi.com

Sulfamides are understood to inhibit carbonic anhydrase through a similar mechanism. mdpi.com X-ray crystallographic studies of the adduct of human carbonic anhydrase II (hCA II) with sulfamide (H₂NSO₂NH₂) have confirmed this binding mode. The nitrogen atom of the sulfamide group coordinates directly to the tetrahedral Zn(II) ion in the active site, effectively shutting down catalysis. openaccessjournals.com This foundational interaction provides the basis for the inhibitory activity of more complex derivatives, including those with dicyclohexyl substitutions. The affinity of these inhibitors is largely determined by the chemical nature of the substituents on the sulfamide nitrogens, which influences the electronic properties and binding orientation within the active site.

The effectiveness of sulfamide-based compounds as enzyme inhibitors is profoundly influenced by their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies on related sulfonamide inhibitors have established several key principles that are applicable to sulfamides. nih.gov

Furthermore, the structure-activity relationship (SAR) for these inhibitors indicates that aromatic or heteroaromatic moieties attached to the sulfamide core generally lead to potent inhibitors. youtube.comnih.gov While N,N-dicyclohexylsulfamide possesses aliphatic rings, the lipophilic nature of the cyclohexyl groups can contribute to favorable interactions with hydrophobic pockets within the enzyme's active site, complementing the primary binding at the zinc ion. mdpi.comnih.gov The optimal inhibitor design often balances the acidity of the sulfamide group with the steric and electronic characteristics of its substituents to maximize binding affinity and selectivity for different CA isoforms. youtube.com

Advanced Analytical Methodologies for N,n Dicyclohexylsulfamide and Its Precursors/derivatives

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.com For chromatographic applications, this typically aims to increase volatility for gas chromatography (GC) or improve detectability and separation for liquid chromatography (LC). jfda-online.comsigmaaldrich.com The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte and the analytical objective. gcms.cz

GC-MS analysis requires compounds to be volatile and thermally stable. While N,N-dicyclohexylsulfamide possesses some volatility, its analysis can be significantly improved through derivatization. The primary targets for derivatization on the this compound molecule are the hydrogen atoms on the nitrogen of the sulfamide (B24259) group. Replacing these active hydrogens with less polar, more stable groups reduces intermolecular hydrogen bonding, lowers the boiling point, and minimizes interactions with active sites within the GC system, leading to better peak shape and reproducibility. restek.comchemcoplus.co.jp

Common derivatization approaches applicable to the N-H functional groups in sulfamides include:

Silylation: This is the most prevalent derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comchemcoplus.co.jp Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. nih.gov For instance, MTBSTFA reacts with polar functional groups to form TBDMS derivatives, which are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com The byproducts of these reactions are typically volatile and neutral, minimizing interference with the chromatography. gcms.cz

Acylation: This strategy involves the introduction of an acyl group, often a fluoroacyl group, into the molecule. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) react with amine and hydroxyl groups. gcms.cz The resulting trifluoroacetamide (B147638) derivatives are highly volatile. This method is particularly useful for trace analysis when using an electron capture detector (ECD), although it is also fully compatible with mass spectrometry detectors. gcms.cz

Table 1: Potential GC-MS Derivatization Strategies for this compound

| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and stable derivatives; volatile byproducts. gcms.cz |

| Silylation | N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivative is more stable and less moisture-sensitive than TMS. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Highly volatile derivative; improves chromatographic performance. jfda-online.com |

| Acylation | N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetamide | Reacts under mild conditions; stable and volatile byproducts. gcms.cz |

LC-MS is a powerful tool for analyzing non-volatile and thermally labile compounds, and it is often used for sulfonamides and their precursors without derivatization. acgpubs.org However, derivatization can be employed in LC-MS to enhance performance in several ways. Pre-column derivatization can be used to attach a tag to the analyte that improves its ionization efficiency in the mass spectrometer's source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), leading to lower detection limits. mdpi.com It can also be used to improve chromatographic retention and separation on a particular column chemistry. shimadzu.com

For sulfamides and related amine precursors, a common strategy is to introduce a fluorescent or UV-active chromophore. For example, fluorescamine (B152294) reacts with primary amines to yield highly fluorescent products, a technique that has been successfully applied to the analysis of sulfonamides to increase detection sensitivity in liquid chromatography. nih.govresearchgate.net While mass spectrometry provides its own detection mechanism, such derivatization can still be advantageous by improving chromatographic resolution or shifting the analyte into a region of the chromatogram with less matrix interference. Furthermore, introducing a permanently charged or easily ionizable group can significantly boost the signal in ESI-MS.

Table 2: Potential LC-MS Derivatization Strategies for Precursors/Derivatives

| Derivatization Goal | Reagent | Target Analyte | Effect |

|---|---|---|---|

| Enhance Fluorescence Detection | Fluorescamine | Primary Amines (e.g., Cyclohexylamine (B46788) precursor) | Forms highly fluorescent derivative for enhanced sensitivity with fluorescence detectors. nih.govresearchgate.net |

| Improve Ionization Efficiency | Dansyl Chloride | Primary/Secondary Amines | Introduces a readily ionizable group, enhancing ESI-MS signal. researchgate.net |

| Improve Chromatographic Retention | Benzoyl Chloride | Amines, Hydroxyls | Increases hydrophobicity for better retention in reversed-phase LC. |

Method Development for Trace Analysis and Purity Assessment

Developing analytical methods for trace analysis and purity assessment requires a systematic approach to ensure the method is reliable, accurate, and fit for its intended purpose. europa.eu This involves optimizing sample preparation, chromatographic separation, and detection parameters, followed by a thorough validation process. scielo.br

For the trace analysis of this compound, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its exceptional sensitivity and selectivity. acgpubs.orgresearchgate.net Method development would focus on:

Sample Preparation: Implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to isolate the analyte from complex matrices and concentrate it. nih.gov

Chromatography: Selecting an appropriate LC column and mobile phase to achieve good retention and peak shape. For polar compounds like sulfamic acid, a precursor, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. shimadzu.com

Mass Spectrometry: Utilizing a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation pathway from a precursor ion to a product ion, which dramatically reduces background noise and enhances selectivity. acgpubs.orgmdpi.com

Validation: Key validation parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europa.eu

For purity assessment, the goal is to develop a method that can separate and quantify this compound from its potential impurities, including synthetic precursors (e.g., dicyclohexylamine (B1670486), sulfamic acid), reaction byproducts, and degradation products. scielo.br A high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or MS detector is typically developed.

Key aspects of method development for purity include:

Selectivity/Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. scielo.br This is often demonstrated using forced degradation studies, where the sample is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to resolve the parent peak from all generated impurity peaks.

Peak Purity Analysis: When using a PDA detector, peak purity analysis can be performed to check for the presence of co-eluting impurities. scielo.br An MS detector provides even greater confidence by confirming the mass of the component under the main peak.

Linearity, Accuracy, and Precision: These parameters are validated over a range of concentrations to ensure the method provides reliable quantitative results for any detected impurities.

Table 3: Key Validation Parameters for a Purity Assessment Method

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to separate and detect the main compound from all potential impurities. | Peak resolution > 1.5 between adjacent peaks; no interference at the analyte's retention time in blank/placebo samples. scielo.br |

| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected. | Typically a signal-to-noise ratio of 3:1. europa.eu |

| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. scielo.br |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results to the true value. | Typically within 80-120% recovery for impurity quantification. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be within established limits (e.g., <15% at the LOQ). |

Future Directions and Emerging Research Avenues for N,n Dicyclohexylsulfamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfamides, including N,N-dicyclohexylsulfamide, has traditionally relied on methods that often involve harsh reagents like sulfonyl chlorides and environmentally persistent solvents. researchgate.net The future of its synthesis lies in the adoption of green and sustainable chemistry principles, focusing on efficiency, safety, and minimal environmental impact.

Recent advancements in synthetic organic chemistry offer several promising directions. One of the most significant is the development of mechanochemical synthesis . This solvent-free, one-pot approach uses mechanical force to initiate chemical reactions and has been successfully applied to produce sulfonamides from disulfides and amines using solid sodium hypochlorite. rsc.org This method dramatically improves the environmental footprint of the synthesis, as demonstrated by a calculated E-factor (a measure of waste produced) of around 1-3 for the mechanochemical route, compared to over 100-200 for traditional solution-based methods. rsc.org

Another key area is the use of environmentally benign solvents, with water being the ideal choice. researchgate.net Methodologies have been developed for the metal-free, one-pot synthesis of sulfonamides in water or water-methanol mixtures, using readily available starting materials under mild conditions. researchgate.netnih.gov Furthermore, light-driven syntheses represent a frontier in sustainable chemistry. A visible-light-triggered approach for making sulfonamides has been demonstrated, operating at room temperature without the need for a photocatalyst, transition metal, or base, using the green solvent 2-methyltetrahydrofuran (B130290) (MeTHF). researchgate.net Such methods are highly atom-economical and show excellent functional group compatibility. researchgate.net

Electrochemical methods also present a sustainable alternative, enabling the oxidative coupling of thiols and amines to form sulfonamides without requiring additional reagents. smolecule.com These emerging strategies, summarized in the table below, will be crucial for the future production of this compound, enabling cleaner, more efficient, and scalable synthesis.

| Methodology | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free, one-pot, solid-state reaction | Dramatically reduced waste (low E-factor), cost-effective, environmentally friendly. rsc.org | Applicable to a wide range of aromatic and aliphatic amines. rsc.org |

| Aqueous Synthesis | Uses water as a "green" solvent | Eliminates toxic organic solvents, mild reaction conditions, simple product isolation via filtration. researchgate.net | Demonstrated for metal-free, one-pot synthesis of N-arylsulfonamides. researchgate.net |

| Visible-Light Triggered Synthesis | Uses visible light as an energy source | Metal-free, base-free, operates at room temperature, high atom economy. researchgate.net | Achieves high yields (84-92%) for various sulfonamides. researchgate.net |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines | Reagent-free, environmentally friendly. smolecule.com | Can be optimized for sterically hindered amines like dicyclohexylamine (B1670486). smolecule.com |

Advanced Theoretical Modeling and Predictive Chemistry for De Novo Design

Computational chemistry is transitioning from a descriptive tool to a predictive engine, enabling the de novo design of novel molecules with tailored properties. For this compound, these advanced modeling techniques offer a pathway to rationally design next-generation derivatives.

Density Functional Theory (DFT) is a fundamental tool for simulating the electronic structure of sulfamides, providing insights into molecular reactivity and electronic transitions through analyses like Frontier Molecular Orbital (FMO) theory. nih.gov This understanding is critical for predicting how structural modifications to the dicyclohexylsulfamide scaffold will influence its chemical behavior. Theoretical studies can also model complex properties such as acid-base equilibria and the formation of intramolecular hydrogen bonds, which are crucial for biological activity. nih.gov

Beyond fundamental properties, chemometric and quantitative structure-activity relationship (QSAR) models are being developed to predict the biological and physicochemical properties of sulfamide (B24259) derivatives. For instance, computational models can predict lipophilicity (logP), a key parameter for drug absorption and distribution, though results can vary significantly between different algorithms. mdpi.com Machine learning methods are increasingly used to build predictive models for identifying potential inhibitors for specific biological targets, capable of screening vast chemical libraries with high efficiency. frontiersin.org

The pinnacle of predictive chemistry is de novo design , where computational algorithms generate entirely new chemical entities that fit a specific set of constraints, such as binding to a particular protein pocket. nih.gov Generative models based on deep learning, such as Recurrent Neural Networks (RNNs) and Conditional Variational Autoencoders (CVAEs), can be trained on existing molecular structures to produce novel, drug-like molecules. researchgate.netacs.org These models can explore new regions of chemical space to design sulfamide-based compounds with improved biological activity or novel functionalities, moving beyond simple modifications of the existing scaffold. nih.govnih.gov

| Modeling Technique | Application for Sulfamide Design | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Predicts molecular stability, reactivity, and electronic transitions. nih.gov |

| Molecular Dynamics (MD) Simulation | Studying conformational changes and binding stability | Reveals the stability of protein-ligand complexes over time. nih.gov |

| QSAR / Chemometrics | Predicting physicochemical and biological properties | Correlates chemical structure with properties like lipophilicity and anticancer activity. mdpi.com |

| De Novo Design (e.g., CVAE, RNN) | Generation of novel molecular structures | Creates new molecules with desired properties for specific therapeutic targets. nih.govacs.org |

Design and Development of Next-Generation Sulfamide-Based Functional Materials

The unique properties of the sulfamide functional group, particularly its hydrogen-bonding capabilities and chemical stability, make it an attractive building block for advanced functional materials. royalsocietypublishing.org Future research on this compound is expected to explore its incorporation into polymers, frameworks, and other materials for applications in energy storage and material science.

A highly promising area is the development of sulfonamide-based Covalent Organic Frameworks (COFs) . These porous, crystalline polymers have ordered structures that can be tailored for specific functions. Sulfonamide groups within COFs can facilitate ion-pair dissociation and ion transport, making them excellent candidates for use as fillers in composite polymer electrolytes for next-generation batteries. acs.org Recent work has shown that amorphous COFs containing sulfonamide groups can act as a skeletal structure for a polymer matrix (like PEO–LiClO₄), enhancing ionic conductivity. acs.org

Similarly, gel polymer electrolytes (GPEs) are being developed using sulfonamide functional polymer nanoparticles. rsc.org Nanoparticles created by copolymerizing monomers like sodium sulfonamide methacrylate (B99206) can be mixed with plasticizers to create soft-solid electrolytes for sodium metal batteries. rsc.org These materials show promising ionic conductivity, reaching values around 4.7 × 10⁻⁴ S cm⁻¹ at 50 °C. rsc.org The bulky, non-polar cyclohexyl groups of this compound could be leveraged to control the morphology and physical properties of such polymer systems.

The ability of the sulfamide moiety to act as both a hydrogen-bond donor and acceptor is also key to designing co-crystals and other supramolecular assemblies. royalsocietypublishing.org The interaction of sulfamides with other molecules through predictable hydrogen-bonding patterns, known as synthons, allows for the engineering of crystalline materials with specific properties, such as modified solubility or stability. royalsocietypublishing.orgroyalsocietypublishing.org

Expanding Bio-molecular Interaction Profiles and Target Identification for Sulfamide Scaffolds

While this compound is known to act as an anticonvulsant by interacting with the benzodiazepine (B76468) binding site of the GABAA receptor conicet.gov.arresearchgate.net, the full biological potential of its scaffold remains largely untapped. Future research will focus on identifying new molecular targets and exploring its therapeutic utility against a wider range of diseases.

Modern drug discovery employs powerful techniques for target identification. Phenotypic screens combined with whole-genome sequencing of resistant mutants can pinpoint the specific protein target of a bioactive compound, as was successfully done to identify KasA as the target of an indazole sulfonamide against Mycobacterium tuberculosis. nih.gov This approach could be applied to this compound or its derivatives to uncover novel mechanisms of action.

The sulfamide scaffold has shown remarkable versatility, with derivatives being developed as inhibitors for various enzyme classes. These include:

Proteases: Cyclic sulfamide scaffolds can be used to generate diverse libraries for screening against proteolytic enzymes. acs.org However, studies on bimetallic peptidases like PSMA have shown that while sulfamides are good zinc-binding groups, their neutral charge can lead to lower potency compared to charged phosphorus-based inhibitors. acs.org

Cholinesterases: Using a scaffold hopping approach, new sulfamide derivatives have been designed as potent and non-competitive inhibitors of Butyrylcholinesterase (BChE), a therapeutic target in Alzheimer's disease. nih.gov

Pathogen-specific enzymes: Sulfonamides are being repurposed to target enzymes crucial for parasite survival, such as dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrase in the malaria parasite Plasmodium falciparum. tandfonline.com

To guide these efforts, advanced computational tools for predicting biomolecular interactions are becoming indispensable. The development of AI models like AlphaFold 3 allows for the accurate prediction of how small molecules, including sulfamides, bind to proteins and other biomolecules, offering unprecedented insight into interaction geometries. nih.gov This will accelerate the identification of promising drug-target pairs and the rational design of more potent and selective inhibitors based on the this compound scaffold.

| Enzyme/Receptor Class | Potential Therapeutic Area | Example Target | Relevant Findings |

|---|---|---|---|

| GABA-A Receptor | Neurological Disorders (Epilepsy, Anxiety) | Benzodiazepine binding site | This compound is a known competitive inhibitor. conicet.gov.arresearchgate.net |

| Proteases | Cancer, Inflammation | Prostate-Specific Membrane Antigen (PSMA) | Sulfamide scaffold acts as a zinc-binding function. acs.org |

| Cholinesterases | Alzheimer's Disease | Butyrylcholinesterase (BChE) | Sulfonamide derivatives designed via scaffold hopping show inhibitory activity. nih.gov |

| Ketoacyl Synthases | Infectious Disease (Tuberculosis) | KasA | An indazole sulfonamide was found to inhibit mycolic acid biosynthesis by targeting KasA. nih.gov |

| Carbonic Anhydrases | Infectious Disease (Malaria), Glaucoma | P. falciparum carbonic anhydrase (pfCA) | Sulfonamides can inhibit carbonic anhydrase, interfering with parasite metabolism. tandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。